molecular formula C20H18F3N3O2S B15284728 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15284728
M. Wt: 421.4 g/mol
InChI Key: KYASERCCSIUFGP-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Anilino Group: The 3,4-dimethylaniline is then introduced to the thiazole ring through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the thiazole derivative with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the anilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thiazole derivatives.

    Substitution: Various substituted thiazole and anilino derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its activity.

    Pharmaceutical Research: It can serve as a model compound for the design and synthesis of new pharmaceutical agents.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit key enzymes or proteins involved in vital cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide: is similar to other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring and the presence of both the 3,4-dimethylanilino and 2-(trifluoromethyl)phenyl groups

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O2S/c1-11-7-8-13(9-12(11)2)24-19-26-18(28)16(29-19)10-17(27)25-15-6-4-3-5-14(15)20(21,22)23/h3-9,16H,10H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

KYASERCCSIUFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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